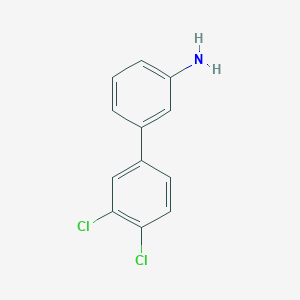

3-(3,4-Dichlorophenyl)aniline

説明

Contextualization of 3-(3,4-Dichlorophenyl)aniline as a Significant Research Compound

This compound, also known as 3,4-DCA, is an aromatic amine that has garnered significant attention within the scientific community. sigmaaldrich.commdpi.com Its importance as a research compound stems from its dual role as a precursor in the synthesis of various herbicides and as a degradation product of these same agricultural chemicals. sigmaaldrich.com This positions 3,4-DCA at a critical juncture in environmental and toxicological studies, prompting extensive investigation into its behavior, fate, and effects.

The compound is recognized as a model environmental contaminant and is frequently detected in aquatic ecosystems globally. sigmaaldrich.commdpi.com Its persistence in the environment, coupled with the fact that it can be more toxic than the parent herbicides from which it originates, underscores the necessity of dedicated research into its properties and impacts. mdpi.comresearchgate.net

Overview of Primary Sources and Formation Pathways of this compound in Environmental Systems

The primary source of this compound in the environment is the breakdown of several widely used herbicides. uef.fi It is a known metabolite of phenylurea herbicides such as diuron (B1670789) and linuron (B1675549), as well as the acylanilide herbicide propanil (B472794). uef.fieuropa.eunih.gov These herbicides undergo transformation processes in the environment, leading to the formation of 3,4-DCA.

The degradation of diuron, for instance, proceeds through successive demethylation steps, ultimately yielding 3,4-DCA. nih.gov This process can be influenced by both biotic and abiotic factors. Microbial metabolism in soil and water is a major contributor to the formation of 3,4-DCA from parent herbicides. nih.gov While abiotic processes like hydrolysis and photodegradation of diuron occur, they are generally slow under natural conditions. nih.gov

In addition to being a degradation product, 3,4-DCA is also used in the synthesis of some of these herbicides, creating a cyclical relationship between the compound and its parent herbicides. nih.gov For example, it is a key intermediate in the production of diuron, linuron, and propanil. nih.gov

Historical Perspective of this compound Research Trajectories

Research into this compound has evolved over time, reflecting a growing awareness of its environmental and toxicological significance. Early studies, dating back to the late 1960s, focused on understanding the metabolic fate of herbicides like propanil in plants. nih.gov These investigations identified 3,4-DCA as a key metabolite. nih.gov

Later research shifted towards its environmental persistence and the mechanisms of its formation. Studies in the 1990s and 2000s began to explore its presence in soil and water systems, particularly in agricultural regions with heavy herbicide use. epa.govresearchgate.net The discovery of 3,4-DCA-hemoglobin adducts in agricultural workers exposed to propanil highlighted the potential for human exposure and the need for biomonitoring methods. nih.gov

More recent research has delved into the ecotoxicological effects of 3,4-DCA on non-target organisms, with studies examining its impact on various aquatic species. mdpi.comresearchgate.net There is also a growing focus on the microbial degradation of 3,4-DCA itself, with the aim of identifying microorganisms and pathways that can remediate contaminated environments. researchgate.netoup.com

Scope and Objectives of Current Academic Investigations into this compound

Current academic investigations into this compound are multifaceted, addressing key knowledge gaps and aiming to provide a comprehensive understanding of this compound. A primary objective is to further elucidate its environmental fate and transport mechanisms. This includes studying its persistence in different environmental compartments, its potential for bioaccumulation, and the factors influencing its degradation. nih.govresearchgate.net

Another significant area of research is its toxicology and ecotoxicology. mdpi.com Scientists are working to determine the effects of 3,4-DCA on a wide range of organisms, from microorganisms to vertebrates, and to understand the molecular mechanisms underlying its toxicity. mdpi.comresearchgate.net This includes investigating its impact on reproductive health and developmental processes. mdpi.comresearchgate.net

Furthermore, there is a strong focus on developing effective remediation strategies for 3,4-DCA contamination. This involves isolating and characterizing microorganisms capable of degrading the compound and exploring the potential of bioremediation and other technologies for cleaning up contaminated sites. researchgate.netresearchgate.net The synthesis of new compounds using 3,4-dichloroaniline (B118046) as a starting material is also an active area of chemical research. tubitak.gov.trresearchgate.net

Interactive Data Table: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5Cl2N | nih.gov |

| Molar Mass | 162.02 g/mol | sigmaaldrich.com |

| Appearance | Light tan to dark gray crystals or brown solid | nih.govchemicalbook.com |

| Melting Point | 69-71 °C (lit.) | sigmaaldrich.com |

| Boiling Point | 272 °C (lit.) | sigmaaldrich.com |

| Water Solubility | 0.06 g/100 mL | chemicalbook.com |

| Vapor Pressure | 97.5 Pa at 78 °C | chemicalbook.com |

| LogP | 2.68 at 20 °C | chemicalbook.com |

Structure

3D Structure

特性

IUPAC Name |

3-(3,4-dichlorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPUZXPASEOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588070 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926201-88-9 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 3 3,4 Dichlorophenyl Aniline

Chemo-Enzymatic Approaches to 3-(3,4-Dichlorophenyl)aniline Derivatives

Chemo-enzymatic synthesis offers a powerful and green alternative to purely chemical methods for producing enantiomerically pure compounds. While direct enzymatic synthesis of this compound derivatives is not extensively documented, related methodologies highlight the potential of this approach. For instance, the chemo-enzymatic synthesis of Luliconazole, an antifungal agent, involves the kinetic resolution of a racemic acetate (B1210297) mediated by lipases to produce a chiral β-halohydrin intermediate. researchgate.net This key step, which achieves high enantiomeric excess, demonstrates the utility of enzymes in creating stereochemically defined building blocks that could be further elaborated to incorporate the this compound moiety. researchgate.net

Another relevant process is the synthesis of (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol, also known as cericlamine. This multi-step synthesis starts with the arylation of methacrylic acid using the diazonium chloride of 3,4-dichloroaniline (B118046). google.com Although this specific process is chemical, the generation of chiral centers in related structures through enzymatic means is a well-established strategy. researchgate.net

Metal-Catalyzed Coupling Reactions in this compound Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, providing efficient pathways to complex molecules from simple precursors.

Palladium-Catalyzed C-N Cross-Coupling Methods Involving this compound

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis for the preparation of arylamines. rsc.orgacs.orguwindsor.ca These reactions typically involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. acs.orguwindsor.ca This methodology is highly versatile and has been widely applied in the synthesis of pharmaceuticals. rsc.orguwindsor.ca

The synthesis of various N-aryl compounds demonstrates the broad scope of this reaction. For example, palladium catalysts have been effectively used for the N-arylation of a wide range of nitrogen-containing compounds, including amides, amines, and amino acid esters, with aryl halides. beilstein-journals.org The choice of ligand, such as Xantphos, and base, like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), is often crucial for achieving high yields and reaction efficiency. beilstein-journals.org In the context of this compound, this would involve coupling 3-bromo- (B131339) or 3-iodo-1,2-dichlorobenzene with an appropriate aniline (B41778) derivative or, conversely, coupling 3-aminophenylboronic acid with 1,2-dichloro-4-halobenzene, followed by amination.

A specific example is the synthesis of aminopyrazoline-based compounds where a 3,4-dichlorophenyl group is introduced. While the exact coupling partner for the aniline was not detailed, the synthesis involved the addition of aniline derivatives to a pyrazoline core. nih.gov

| Reactants | Catalyst System | Product | Reference |

| N-substituted 4-bromo-7-azaindole, Amides/Amines/Amino acid esters | Pd(OAc)2/Pd2(dba)3, Xantphos, Cs2CO3 | N-arylated 7-azaindoles | beilstein-journals.org |

| Aryl halides, Amines | Palladium precursor, Ligand, Base | Arylamines | acs.orguwindsor.ca |

Rhodium(II)-Catalyzed Multi-Component Reactions Utilizing this compound Precursors

Rhodium(II)-catalyzed reactions, particularly multi-component reactions (MCRs), offer an efficient means to construct complex molecular architectures in a single step. nih.govnih.govresearchgate.net These reactions often proceed through the formation of highly reactive rhodium carbene intermediates. While direct utilization of this compound in such MCRs is not explicitly detailed, the methodology allows for the assembly of complex structures where this moiety could be incorporated.

For example, rhodium(II)-catalyzed three-component reactions of 3-diazooxindoles with formaldehyde (B43269) and anilines have been developed to synthesize 3-amino-3-hydroxymethyloxindoles. acs.org This reaction proceeds by trapping an oxonium ylide, generated from the rhodium carbene and formaldehyde, with an aniline. By using a substituted aniline precursor bearing the 3,4-dichlorophenyl group, this method could potentially be adapted to synthesize derivatives of this compound.

Another example is the rhodium(II)-catalyzed three-component reaction of 1,3-diones, diazoesters, and N,N-dimethylformamide (DMF), which leads to the formal insertion of an O–C(sp3)–C(sp2) unit into a C–C bond. nih.gov The versatility of MCRs suggests that precursors containing the 3,4-dichlorophenyl moiety could be employed in similar transformations to generate novel and complex derivatives. tandfonline.com

| Reaction Type | Catalyst | Key Intermediates | Product Type | Reference |

| Three-component reaction | Rh2(OAc)4 | Rhodium carbene, Oxonium ylide | 3-Amino-3-hydroxymethyloxindoles | acs.org |

| Three-component reaction | Rh2(OAc)4 | Rhodium carbene | α,α,α-trisubstituted esters | nih.gov |

| Three-component reaction | Rhodium(II) acetate | α-imino rhodium carbene, vinylimine (B1173575) ions | α-amino-β-indole ketones | nih.gov |

Novel this compound-Containing Heterocyclic Systems

The incorporation of the this compound framework into heterocyclic systems is a common strategy in drug discovery to explore new chemical space and modulate biological activity.

Synthesis of Benzoxazole (B165842) Derivatives Incorporating the 3,4-Dichlorophenyl Moiety

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of 2-(3,4-dichlorophenyl)-1,3-benzoxazole has been achieved through the reaction of 2-aminophenol (B121084) with 3,4-dichlorobenzoic acid using a reusable catalyst, poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H). arabjchem.orgresearchgate.net This method provides a facile and efficient route to the desired benzoxazole derivative. arabjchem.orgresearchgate.net

Alternative synthetic routes to benzoxazoles often involve the cyclization of ortho-substituted anilides. Copper-catalyzed cyclization of ortho-haloanilides is one such method. organic-chemistry.org Another approach involves a three-step process starting with the alkylation of a substituted phenol, followed by condensation with an aminophenol to form a Schiff base, and subsequent cyclocondensation to yield the benzoxazole ring. mdpi.com These general methods could be adapted to synthesize a variety of benzoxazole derivatives containing the 3,4-dichlorophenyl group by starting with appropriately substituted precursors. For example, 2-amino-4-nitrophenols can react with aromatic aldehydes in the presence of activated carbon to form 5-nitro-2-arylbenzoxazoles, which can then be reduced to the corresponding amines. nih.gov

| Reactants | Catalyst/Reagent | Product | Reference |

| 2-Aminophenol, 3,4-Dichlorobenzoic acid | PEG-SO3H | 2-(3,4-Dichlorophenyl)-1,3-benzoxazole | arabjchem.orgresearchgate.net |

| 2-Amino-4-nitrophenols, Aromatic aldehydes | Activated Carbon (DarcoKB) | 5-Nitro-2-arylbenzoxazoles | nih.gov |

| o-Haloanilides | CuI, 1,10-phenanthroline | Benzoxazoles | organic-chemistry.org |

Development of 1,2,4-Oxadiazole (B8745197) Derivatives Featuring 3,4-Dichlorophenyl Functionality

The 1,2,4-oxadiazole ring is another important heterocycle in medicinal chemistry. The synthesis of 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been accomplished through the condensation of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium (NaOH/DMSO). mdpi.com The precursor, 3,4-dichlorobenzamidoxime, is synthesized from 3,4-dichlorobenzonitrile. mdpi.com

A general and efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids using the Vilsmeier reagent as a carboxylic acid group activator. nih.gov This method offers good to excellent yields and a simple purification protocol. nih.gov Additionally, 1,2,4-oxadiazole derivatives can be synthesized through the cyclization of substituted N'-((3-oxoprop-1-en-1-yl)oxy)benzimidamides. researchgate.net These versatile synthetic strategies provide access to a wide array of 1,2,4-oxadiazole derivatives containing the 3,4-dichlorophenyl moiety.

Furthermore, 2-N-phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazoles have been synthesized from arylthiosemicarbazides via controlled potential electrolysis. turkjps.org Although this is a 1,3,4-oxadiazole, the synthetic principles involving the 3,4-dichlorophenyl group are relevant.

| Precursors | Key Reagents/Conditions | Product | Reference |

| 3,4-Dichlorobenzamidoxime, Methyl 1H-indole-5-carboxylate | NaOH/DMSO | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | mdpi.com |

| Amidoximes, Carboxylic acids | Vilsmeier reagent | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

| Arylthiosemicarbazide | Controlled potential electrolysis | 2-N-phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazoles | turkjps.org |

Investigations into Quinoline (B57606) and Pyrazole (B372694) Derivatives Derived from this compound

The synthesis of quinoline and pyrazole derivatives from aromatic amines like this compound is a significant area of research, driven by the potential applications of these heterocyclic compounds.

Quinoline Derivatives:

The preparation of quinoline derivatives can be achieved through various synthetic routes. jptcp.com A prominent method is the Skraup synthesis, which involves the cyclization of an aniline derivative with glycerol (B35011) and sulfuric acid. jptcp.com Other named reactions for quinoline synthesis include the Doebner-von Miller synthesis, the Conrad-Limpach-Knorr synthesis, and the Friedländer synthesis. jptcp.comorganic-chemistry.org

Modern synthetic approaches often employ catalysts to improve efficiency and yield. For instance, a one-pot, three-component reaction between an aniline, an aldehyde, and an alkyne can be catalyzed by rare earth elements to produce quinoline derivatives. google.com Similarly, a palladium-catalyzed decarbonylative Suzuki cross-coupling reaction of heterocyclic carboxylic acids with arylboronic acids provides a direct route to various heterobiaryl products, including quinolines. organic-chemistry.org Another innovative method involves a palladium(II)-catalyzed regioselective synthesis from simple alkenes, which proceeds with anti-Markovnikov selectivity. rsc.org

A specific example of a complex quinoline derivative is 3-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol. Its synthesis is a multi-step process that begins with the formation of the quinoline core, followed by the introduction of the triazole and sulfanyl (B85325) groups.

Pyrazole Derivatives:

Classic methods for pyrazole synthesis typically involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. dergipark.org.tr This approach allows for the introduction of various alkyl or aryl substituents.

More advanced techniques have been developed for more complex pyrazole structures. For example, 1,3,5-substituted pyrazoles can be synthesized via a 1,3-dipolar cycloaddition reaction of a vinyl derivative with a nitrilimine generated in situ from an arylhydrazone. nih.gov Another method involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine, which after oxidation, yields the pyrazole ring. nih.govmdpi.com The use of catalysts, such as montmorillonite (B579905) KSF, can facilitate the condensation of pyranones with arylhydrazines to produce 5-substituted pyrazoles. nih.gov

Regioselective synthesis is crucial for controlling the substitution pattern on the pyrazole ring. A base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones offers a route to 1,3,4-trisubstituted pyrazoles with high regioselectivity. acs.org Similarly, a divergent strategy for the regioselective synthesis of N-alkyl-3-substituted-tetrahydroindazolones has been developed from Boc-protected alkylhydrazines. researchgate.net

The following table provides an overview of the synthetic methods for quinoline and pyrazole derivatives.

| Derivative | Synthetic Method | Key Reagents/Catalysts | Reference |

| Quinoline | Skraup Synthesis | Aniline, glycerol, sulfuric acid | jptcp.com |

| Quinoline | Three-component reaction | Aniline, aldehyde, alkyne, rare earth catalyst | google.com |

| Quinoline | Palladium-catalyzed cross-coupling | Heterocyclic carboxylic acids, arylboronic acids, Pd(OAc)2 | organic-chemistry.org |

| Quinoline | Palladium(II)-catalyzed regioselective synthesis | Alkenes, Palladium catalyst | rsc.org |

| Pyrazole | Cyclocondensation | 1,3-Dicarbonyl compounds, hydrazines | dergipark.org.tr |

| Pyrazole | 1,3-Dipolar cycloaddition | Vinyl derivative, nitrilimine | nih.gov |

| Pyrazole | Cyclocondensation from pyranones | Pyranones, arylhydrazines, montmorillonite KSF | nih.gov |

| Pyrazole | Base-mediated [3+2] cycloaddition | 2-Alkynyl-1,3-dithianes, sydnones | acs.org |

Derivatization Reagents for Analytical Applications of this compound

3,4-Dichloroaniline (3,4-DCA), which is structurally related to this compound, is utilized as a derivatization reagent in analytical chemistry, particularly for high-performance liquid chromatography (HPLC) analysis. chemicalbook.comscientificlabs.comscientificlabs.com Derivatization is a technique used to modify a compound to produce a new compound with properties that are more suitable for analysis by a particular method. In the context of HPLC, this often involves attaching a chromophoric or fluorophoric group to the analyte to enhance its detection.

One notable application of 3,4-DCA is in the analysis of perfluorooctanoic acid (PFOA). chemicalbook.comscientificlabs.comscientificlabs.com By reacting with PFOA, 3,4-DCA forms a derivative that can be more easily detected and quantified by HPLC.

A variety of other reagents are also available for HPLC derivatization, targeting different functional groups. alfa-chemistry.com While not all are directly used with this compound, they represent the broader toolkit available to analytical chemists for such applications. These include reagents like 4-(diethylamino)benzhydrazide and 7-(diethylamino)coumarin-3-carbohydrazide, which are designed to react with specific functional groups to introduce a detectable tag. alfa-chemistry.com

The selection of a derivatization reagent depends on the functional groups present in the analyte and the desired analytical outcome. For an amine like this compound, reagents that react with primary or secondary amines would be suitable.

The table below lists some examples of derivatization reagents used in HPLC.

| Derivatization Reagent | Application | Reference |

| 3,4-Dichloroaniline (3,4-DCA) | HPLC analysis of perfluorooctanoic acid (PFOA) | chemicalbook.comscientificlabs.comscientificlabs.com |

| 4-(Diethylamino)benzhydrazide | HPLC derivatization | alfa-chemistry.com |

| 7-(Diethylamino)coumarin-3-carbohydrazide | HPLC derivatization | alfa-chemistry.com |

| (S)-(−)-1-(1-Naphthyl)ethylamine | HPLC derivatization | alfa-chemistry.com |

Stereoselective and Regioselective Synthesis of this compound Conjugates

The stereoselective and regioselective synthesis of conjugates involving aniline derivatives is a sophisticated area of organic chemistry focused on achieving high levels of control over the three-dimensional arrangement of atoms in a molecule and the specific placement of functional groups.

Stereoselective Synthesis:

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This is particularly important in the synthesis of biologically active molecules, where different stereoisomers can have vastly different effects. Methodologies for the stereoselective synthesis of complex molecules like flavonoids often involve several key strategies:

Sharpless Asymmetric Dihydroxylation: This method is used to introduce two hydroxyl groups across a double bond in a stereocontrolled manner. mdpi.com

Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at a chiral center. mdpi.com

Chiral Auxiliaries: These are chiral molecules that are temporarily attached to a substrate to direct a reaction to produce a specific stereoisomer. mdpi.com

Organocatalysis and Biocatalysis: The use of small organic molecules or enzymes as catalysts can provide high levels of stereoselectivity. mdpi.com

A notable example is the synthesis of 3-spiropiperidino indolenines, which involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 1H-indoles, followed by a Pd-catalyzed dearomative spirocyclization. rsc.org This process creates two stereogenic centers with high diastereomeric and enantiomeric excess. rsc.org

Regioselective Synthesis:

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple reactive sites. In the context of aniline derivatives, this is crucial for creating specific substitution patterns.

For instance, the synthesis of aniline-derived 1,3- and C(i)-symmetric 1,4-diols from trans-1,4-cyclohexadiene dioxide can be controlled by the reaction conditions. nih.gov The choice of conditions can favor the formation of either the 1,3-diol or the 1,4-diol product. nih.gov

In the synthesis of pyrazole derivatives, regioselectivity is key to obtaining the desired isomer. The reaction of 2-acylcyclohexane-1,3-diones with arylhydrazines proceeds regioselectively to yield 1,3-disubstituted tetrahydroindazolones due to the differing nucleophilicities of the two nitrogen atoms in the arylhydrazine. researchgate.net

Similarly, the synthesis of 3,4-diarylpyrimido[1,2-b]indazole derivatives is achieved through an iron-catalyzed intermolecular epoxide ring-opening reaction that demonstrates high chemo- and regioselectivity. rsc.org

The following table summarizes key aspects of stereoselective and regioselective synthesis relevant to aniline conjugates.

| Synthesis Type | Key Strategy/Method | Example Application | Reference |

| Stereoselective | Sharpless Asymmetric Dihydroxylation | Synthesis of chiral flavonoids | mdpi.com |

| Stereoselective | Lewis acid-catalyzed SN2 ring opening and Pd-catalyzed spirocyclization | Synthesis of 3-spiropiperidino indolenines | rsc.org |

| Regioselective | Controlled reaction conditions | Synthesis of aniline-derived 1,3- and 1,4-diols | nih.gov |

| Regioselective | Exploiting differences in nucleophilicity | Synthesis of 1,3-disubstituted tetrahydroindazolones | researchgate.net |

| Regioselective | Iron-catalyzed epoxide ring-opening | Synthesis of 3,4-diarylpyrimido[1,2-b]indazole derivatives | rsc.org |

Environmental Fate, Transport, and Biotransformation of 3 3,4 Dichlorophenyl Aniline

Biodegradation Kinetics and Pathways of 3-(3,4-Dichlorophenyl)aniline in Aquatic and Terrestrial Matrices

The breakdown of this compound (3,4-DCA) in the environment is largely driven by microbial activity. Several bacterial and fungal species have been identified as capable of degrading this compound, employing a variety of metabolic pathways. The efficiency and pathways of this biodegradation are significantly influenced by the specific microbial strains present and the surrounding environmental conditions. researchgate.net

Microbial Degradation Mechanisms by Bacterial Strains (e.g., Bacillus megaterium, Pseudomonas putida, Acinetobacter baylyi)

A number of bacterial strains have been isolated and studied for their ability to degrade 3,4-DCA. These microorganisms utilize this compound as a source of carbon and energy, breaking it down into simpler, less harmful substances. nih.gov

Bacillus megaterium IMT21 : This bacterium, isolated from soil with a history of exposure to the herbicide diuron (B1670789) (of which 3,4-DCA is a major metabolite), has demonstrated the ability to mineralize 3,4-DCA. The degradation pathway proceeds through the formation of 3,4-dichloroacetanilide. researchgate.netgrafiati.com B. megaterium IMT21 can utilize 3,4-DCA as its sole source of carbon and energy. grafiati.com

Pseudomonas putida : Certain strains of Pseudomonas putida can mineralize 3,4-DCA, particularly through co-metabolism in the presence of aniline (B41778). nih.gov The degradation pathway involves the conversion of 3,4-DCA to 4,5-dichlorocatechol, which is then further broken down. The presence of aniline appears to induce the necessary enzymes for the co-metabolism of 3,4-DCA. nih.gov

Acinetobacter baylyi GFJ2 : This strain is capable of utilizing 3,4-DCA as its sole source of carbon and energy. nih.govmdpi.com The degradation pathway in A. baylyi GFJ2 is initiated by the dehalogenation of 3,4-DCA to form 4-chloroaniline. This intermediate is then further degraded through two possible routes: one involves dehalogenation to aniline, followed by degradation via catechol and the ortho-cleavage pathway, while the other involves dioxygenation to 4-chlorocatechol, which also enters the ortho-ring cleavage pathway. nih.govresearchgate.net

Table 1: Bacterial Strains Involved in this compound Degradation

| Bacterial Strain | Degradation Capability | Key Intermediate(s) | Reference(s) |

|---|---|---|---|

| Bacillus megaterium IMT21 | Mineralization as sole carbon and energy source | 3,4-dichloroacetanilide | researchgate.netgrafiati.com |

| Pseudomonas putida | Co-metabolic mineralization with aniline | 4,5-dichlorocatechol | nih.gov |

| Acinetobacter baylyi GFJ2 | Mineralization as sole carbon and energy source | 4-chloroaniline, 4-chlorocatechol | nih.govmdpi.comresearchgate.net |

Fungal Biotransformation Processes of this compound (e.g., Phanerochaete chrysosporium)

The white-rot fungus Phanerochaete chrysosporium has demonstrated a significant capacity for the mineralization of 3,4-DCA. nih.govasm.org This fungus employs a unique metabolic strategy to break down this recalcitrant compound.

Phanerochaete chrysosporium : This fungus can mineralize 3,4-DCA, particularly at a fermentation temperature of 37°C and with oxygen gassing. nih.gov The process is not directly correlated with lignin (B12514952) peroxidase activity. nih.gov A key step in the degradation pathway is the formation of a polar conjugate intermediate, identified as N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide. This intermediate is then further converted to a succinimide (B58015) derivative before complete mineralization. nih.gov The formation of this conjugate is thought to protect the sensitive amino group of 3,4-DCA, facilitating ring cleavage rather than oligomerization. nih.govresearchgate.net

Identification and Characterization of Biodegradation Intermediates (e.g., N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide, 3,4-dichloroacetanilide, 3,3′,4,4′-tetrachloroazobenzene)

The biodegradation of 3,4-DCA by various microorganisms leads to the formation of several intermediate compounds. The identification of these intermediates is crucial for elucidating the degradation pathways.

N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide : This novel, highly polar conjugate is a key intermediate in the mineralization of 3,4-DCA by the fungus Phanerochaete chrysosporium. nih.govresearchgate.net It accumulates in the growth medium and is subsequently converted to a succinimide before being mineralized. nih.gov

3,4-dichloroacetanilide : This compound has been identified as an intermediate in the degradation of 3,4-DCA by the bacterium Bacillus megaterium IMT21. researchgate.net It is also observed as a transformation product in anaerobic degradation by Rhodococcus sp. strain 2 and as a minor metabolite in sediment-water systems. oup.comresearchgate.net

3,3′,4,4′-tetrachloroazobenzene (TCAB) : This condensation product is formed from 3,4-DCA in soil and during the manufacturing of related herbicides. smolecule.comnih.govcanada.ca It is considered a minor metabolite in the degradation of 3,4-DCA in sediment-water systems. researchgate.net TCAB is formed through the dimerization of 3,4-DCA, a process that can be influenced by microbial activity. nih.gov

Table 2: Key Biodegradation Intermediates of this compound

| Intermediate Compound | Producing Microorganism/System | Significance | Reference(s) |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide | Phanerochaete chrysosporium | Protects amino group, facilitates ring cleavage | nih.govresearchgate.net |

| 3,4-dichloroacetanilide | Bacillus megaterium IMT21, Rhodococcus sp. strain 2 | Key intermediate in bacterial degradation pathway | researchgate.netoup.comresearchgate.net |

| 3,3′,4,4′-tetrachloroazobenzene (TCAB) | Soil microorganisms, sediment-water systems | Dimerization product, environmental contaminant | researchgate.netsmolecule.comcanada.canih.gov |

Influence of Environmental Factors on this compound Degradation (pH, Redox Conditions, Nutrient Availability)

The rate and extent of 3,4-DCA degradation are significantly influenced by various environmental factors.

pH : The degradation of 3,4-DCA is pH-dependent. For instance, in degradation by a dielectric barrier discharge plasma reactor, higher degradation efficiency was observed in acidic conditions compared to neutral conditions. researchgate.netgrafiati.com Chemical degradation of the parent herbicide diuron, which breaks down into 3,4-DCA, is also catalyzed by both H+ and OH- ions, indicating that pH extremes can accelerate its breakdown. researchgate.net

Redox Conditions : The degradation pathways of 3,4-DCA can differ between aerobic and anaerobic conditions. Under aerobic conditions, degradation often proceeds through hydroxylation and ring cleavage. nih.gov In contrast, under anaerobic conditions, reductive deamination to form 1,2-dichlorobenzene (B45396) has been observed with Rhodococcus sp. strain 2. oup.com

Nutrient Availability : The availability of nutrients can impact the mineralization of 3,4-DCA by certain microorganisms. In the case of Phanerochaete chrysosporium, high mineralization of 3,4-DCA was observed under nitrogen-limited conditions, while it was lower under carbon-limited conditions. nih.gov The presence of an alternative carbon and nitrogen source, such as aniline, can also stimulate the co-metabolic degradation of 3,4-DCA by Pseudomonas putida. nih.gov

Abiotic Degradation Mechanisms of this compound

In addition to microbial breakdown, 3,4-DCA can also be degraded by abiotic processes, with photolysis being a key mechanism.

Photolytic Degradation Processes and Products

Sunlight can play a significant role in the degradation of 3,4-DCA in aquatic environments. The compound is known to undergo direct photolysis, particularly in the UVB range. researchgate.net The degradation can be influenced by the presence of other substances in the water. For instance, the presence of nitrate (B79036) can have an inner-filter effect, potentially slowing down the direct photolysis rate. researchgate.net The degradation of parent herbicides like diuron and propanil (B472794) through hydrolysis and photodegradation also leads to the formation of 3,4-DCA. smolecule.comthegoodscentscompany.com The photolytic degradation of 3,4-DCA can lead to various transformation products, although specific product identification from direct photolysis in the provided search results is limited. However, studies on related compounds and advanced oxidation processes suggest that photolytic degradation can lead to the formation of hydroxylated and dehalogenated derivatives. nih.gov

Hydrolytic Stability and Transformation

This compound, also known as 3,4-dichloroaniline (B118046) (3,4-DCA), demonstrates notable stability in aqueous environments under typical environmental pH conditions. Research has shown that the compound does not undergo significant chemical hydrolysis. researchgate.netnih.gov In controlled laboratory studies, no detectable chemical hydrolysis of 3,4-DCA was observed over a period of up to 100 days at pH levels of 5, 7, and 9. researchgate.net This inherent stability against hydrolysis contributes to its persistence in aquatic systems. nih.gov

While abiotic hydrolysis is not a significant degradation pathway, the transformation of parent compounds can be a source of 3,4-DCA. For instance, the herbicide diuron undergoes very slow hydrolysis of its ureide group to form 3,4-DCA in the pH range of 6 to 9. canada.ca Furthermore, biological processes can lead to its formation. An acylamidase enzyme from the fungus Fusarium solani has been shown to liberate 3,4-DCA from the herbicide propanil through enzymatic hydrolysis. researchgate.net

Plasma-Assisted Degradation and Intermediate Profiling

Advanced oxidation processes, such as plasma-assisted degradation, have been investigated for the removal of 3,4-DCA from water. Studies utilizing a novel dielectric barrier discharge (DBD) plasma reactor have shown effective degradation of aqueous 3,4-DCA. nih.govresearchgate.net The degradation process was found to follow pseudo-first-order kinetics, with the efficiency influenced by several factors. nih.gov Degradation efficiency increases with higher input power intensity and is more pronounced in acidic conditions. nih.govresearchgate.net The addition of iron ions (Fe²⁺ or Fe³⁺) dramatically increases the degradation efficiency and the removal rate of total organic carbon (TOC). nih.gov The effect of hydrogen peroxide (H₂O₂) on degradation can be either acceleratory or inhibitory, depending on its concentration. nih.gov

The degradation of 3,4-DCA via this plasma treatment leads to the formation of several aromatic intermediates before eventual mineralization. nih.gov A proposed mineralization pathway is based on the identification of these intermediates along with the release of chloride ions and the formation of short-chain organic acids. nih.govresearchgate.net

Table 1: Intermediates Identified During Plasma-Assisted Degradation of 3,4-DCA

| Intermediate Compound | Chemical Formula |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ |

| 2-Chloro-1,4-benzoquinone | C₆H₃ClO₂ |

| 3,4-Dichlorophenyl isocyanate | C₇H₃Cl₂NO |

| 2-Chlorohydroquinone | C₆H₅ClO₂ |

| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ |

| 3,4-Dichlorophenol | C₆H₄Cl₂O |

| Acetic Acid | C₂H₄O₂ |

| Formic Acid | CH₂O₂ |

| Oxalic Acid | C₂H₂O₄ |

Source: nih.govresearchgate.net

Adsorption and Sequestration of this compound in Environmental Compartments

The fate of 3,4-DCA in terrestrial environments is heavily influenced by its strong interaction with soil organic matter (SOM) and its principal components, humic substances (HS). researchgate.netacs.org Studies have demonstrated that 3,4-DCA, often formed from the degradation of herbicides like diuron, binds irreversibly to humic substances within days of its formation. acs.orgacs.orgnih.gov This strong binding is a critical sequestration mechanism.

The sorption of 3,4-DCA in soil correlates more strongly with the organic matter content than with clay content or cation exchange capacity, highlighting the primary role of SOM in its retention. researchgate.net The interaction mechanisms between anilines like 3,4-DCA and humic substances are varied and can include:

Van der Waals forces

Hydrogen bonds

Covalent bonds

Hydrophobic partitioning researchgate.net

Enzymatic activity can also mediate these interactions. In the presence of laccase, an enzyme found in some fungi, chlorinated anilines can form cross-linked complexes with phenolic constituents of humus. grafiati.com These binding and sequestration processes reduce the mobility and bioavailability of 3,4-DCA in the soil environment.

In aquatic environments, sediments act as a primary sink for 3,4-DCA. researchgate.net The compound exhibits a strong tendency to partition from the water column into the sediment phase. A time-course study using radiolabeled 3,4-DCA in a sediment-water system from a rice field provides a clear illustration of this behavior. researchgate.net

Table 2: Partitioning of ¹⁴C-labeled 3,4-DCA in a Sediment-Water System After 56 Days

| Compartment | Percentage of Applied ¹⁴C |

| Water Phase | 1.30% |

| Sediment Phase | 60.8% |

| Mineralized (as ¹⁴CO₂) | 23.1% |

Source: researchgate.net

Within the sediment, a significant portion of the 3,4-DCA becomes tightly bound as non-extractable residues (NER), accounting for 53.3% of the radioactivity found in the sediment after 56 days. researchgate.net This strong adsorption and the formation of NER contribute to the high persistence of 3,4-DCA in sediment-water systems, where it can remain for extended periods. researchgate.netnih.govfrontiersin.org Minor metabolites, such as 3,4-dichloroacetanilide (3,4-DCAA) and 3,3′,4,4′-tetrachloroazobenzene (TCAB), have been identified in these systems, with TCAB being a known condensation product resulting from the microbial transformation of 3,4-DCA. researchgate.netepa.gov

Interactions with Soil Organic Matter and Humic Substances

Bioavailability and Plant Uptake of this compound and its Metabolites

Despite its strong binding to soil and sediment, the portion of 3,4-DCA that remains dissolved in soil water is bioavailable for plant uptake. researchgate.netcsic.es Studies have shown that various plant species can rapidly absorb 3,4-DCA through their root systems. grafiati.comresearchgate.net Once inside the plant, 3,4-DCA is quickly metabolized into more polar conjugates, a common detoxification strategy for xenobiotics. researchgate.net

The specific metabolic pathway, however, can differ between plant species. In soybean, 3,4-DCA is predominantly converted to N-malonyl-3,4-dichloroaniline. researchgate.net In contrast, Arabidopsis and wheat primarily synthesize N-glucosyl-3,4-dichloroaniline. grafiati.comresearchgate.net Research on rice plants treated with the herbicide propanil also identified N-(3,4-dichlorophenyl)-glucosylamine as a metabolite of the 3,4-dichloroaniline moiety. nih.gov

Interestingly, a significant portion of these newly formed conjugates is not sequestered in plant vacuoles, which is a common fate for xenobiotic metabolites. Instead, they are actively exported from the roots back into the surrounding medium or soil. researchgate.net Once exported, these conjugated metabolites are not readily taken up again by the plant roots. researchgate.net

Table 3: Uptake and Metabolism of 3,4-DCA in Soybean and Wheat

| Plant | Exposure Time | Uptake (% of Applied) | Major Metabolite(s) | Key Observation |

| Soybean | 48 hours | 37.3% | N-malonyl-3,4-dichloroaniline | 36.2% of absorbed ¹⁴C was translocated to shoots. grafiati.com |

| Soybean | 120 hours | 24.1% | N-malonyl-3,4-dichloroaniline | 52.7% of absorbed ¹⁴C was translocated to shoots. grafiati.com |

| Wheat | 72 hours | 78.3% | N-glucosyl & N-malonyl conjugates | Most residues (90.3%) remained in the roots. grafiati.com |

| Arabidopsis | 48 hours | - | N-glucosyl-3,4-dichloroaniline | Metabolites largely exported from roots. researchgate.net |

Source: grafiati.comresearchgate.net

This process of uptake, conjugation, and subsequent export represents two distinct detoxification mechanisms that plants employ to manage exposure to 3,4-DCA, ultimately influencing its persistence and fate in the rhizosphere. researchgate.net

Toxicological and Ecotoxicological Investigations of 3 3,4 Dichlorophenyl Aniline

Comparative Toxicity Assessments of 3-(3,4-Dichlorophenyl)aniline against Parent Compounds and Other Metabolites

The metabolite this compound, also known as 3,4-dichloroaniline (B118046) (3,4-DCA), has demonstrated greater toxicity than its parent compounds, such as the herbicide diuron (B1670789). mdpi.comcarta-evidence.orgresearchgate.netresearchgate.net It is a breakdown product of various herbicides, including phenylurea herbicides like diuron and linuron (B1675549), as well as propanil (B472794). mdpi.comuef.finih.gov While diuron itself is toxic, its metabolites, including 3,4-DCA, can also pose significant environmental risks. researchgate.netnih.gov

In comparative studies, the cytotoxicity of 3,4-DCA has been evaluated against its parent compound diuron and other metabolites like 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3-(3,4-dichlorophenyl)urea (DCPU). nih.gov In human placental choriocarcinoma (BeWo) cells, the order of cytotoxicity was found to be 3,4-DCA > DCPU > diuron > DCPMU. nih.gov However, in human colon adenocarcinoma (Caco-2) cells, the order was different: DCPMU > DCPU > 3,4-DCA, diuron. nih.gov In human breast adenocarcinoma (MCF-7) cells, only DCPU showed an IC50 value within the tested concentration range. nih.gov These findings highlight that the toxicity of diuron metabolites can vary depending on the cell type and that mitochondria are a likely target, though reactive oxygen species (ROS) may not be the primary mechanism of toxicity. nih.gov

Furthermore, in vitro studies using isolated rat renal cortical cells have shown that propanil, another parent compound, is nephrotoxic. nih.govresearchgate.net While propanil itself induced cytotoxicity, its hydrolysis metabolite 3,4-DCA also showed cytotoxic effects at certain concentrations and exposure times. nih.govresearchgate.net However, the research suggests that propanil's nephrotoxicity is not primarily due to its hydrolysis into 3,4-DCA, but rather that a metabolite from propanil oxidation may be a contributing factor. nih.govresearchgate.net

The persistence and potential for bioaccumulation of 3,4-DCA in the environment are also of concern. researchgate.netnih.gov It has been detected in various aquatic systems, often at higher concentrations than its parent compounds. mdpi.comnih.gov This aniline (B41778) derivative is recognized as a reference chemical for toxicity testing by the Organisation for Economic Co-operation and Development (OECD). mdpi.com

Table 1: Comparative Cytotoxicity of 3,4-DCA and Related Compounds in Human Cell Lines

In Vivo Ecotoxicity Studies of this compound in Aquatic Organisms

Studies on the embryonic and larval stages of fish have revealed the toxic effects of 3,4-DCA. In Javanese medaka (Oryzias javanicus), acute exposure of embryos to 3,4-DCA resulted in a 96-hour median lethal concentration (LC50) of 32.87 mg/L. nih.govnih.gov While the acute embryonic lethality is considered low, sublethal concentrations led to developmental abnormalities. nih.govnih.gov Prolonged exposure to sublethal levels of 3,4-DCA caused developmental anomalies, reduced hatchability, and lower survival rates in Javanese medaka embryos. nih.gov The lowest observed effect concentration (LOEC) for developmental deformities in this species was 0.5 mg/L. nih.govnih.gov Specific deformities observed included tail curvature, yolk-sac and pericardial edema, and tissue disintegration. researchgate.net

In zebrafish (Danio rerio) embryos, 3,4-DCA is often used as a positive control in fish embryo toxicity (FET) tests. dntb.gov.uanih.govresearchgate.net Exposure to 3,4-DCA can lead to a decrease in survival, with a nominal concentration of 4.0 mg/L causing a rapid drop in survival during the first 48 hours. nih.gov Malformations such as pericardial edema, yolk sac edema, and scoliosis have been documented in zebrafish larvae exposed to 3,4-DCA. frontiersin.orgfrontiersin.org Studies have also shown that 3,4-DCA can cause a decrease in heart rate in developing Javanese medaka embryos. nih.govnih.gov

The bioconcentration of 3,4-DCA has been observed in zebrafish larvae, with internal concentrations increasing in a dose-dependent manner. nih.gov This highlights the potential for this compound to accumulate in aquatic organisms.

Table 2: Embryonic and Larval Toxicity of 3,4-DCA in Fish Models

3,4-DCA has been shown to exert reproductive toxicity and act as an endocrine-disrupting chemical (EDC) in aquatic organisms. mdpi.comcarta-evidence.orgresearchgate.net In a 21-day study with Javanese medaka, exposure to 250 µg/L of 3,4-DCA resulted in a significant reduction in spawning rate and fertilization success. mdpi.comcarta-evidence.orgresearchgate.net Female fish exposed to this concentration also exhibited a significantly lower gonadosomatic index (GSI). mdpi.comcarta-evidence.orgresearchgate.net Histopathological examination revealed disruptions in oocyte development and ovarian cell structure in exposed females, although no significant structural changes were observed in male gonads. mdpi.comcarta-evidence.orgresearchgate.net These findings indicate that 3,4-DCA can interfere with the reproduction of Javanese medaka by affecting fecundity and altering gonadal tissues. mdpi.comcarta-evidence.org

In adult male zebrafish, 3,4-DCA has been shown to decrease testosterone (B1683101) levels and increase the E2/T (estradiol/testosterone) ratio. nih.gov This is accompanied by the downregulation of key steroidogenic genes such as cyp17 and 3β-hsd, and a slight upregulation of the cyp19a gene. nih.gov These results suggest that 3,4-DCA can disrupt sex hormone balance, leading to reduced androgenicity. nih.gov

The endocrine-disrupting effects of 3,4-DCA have also been observed in other aquatic species. For instance, in the water flea (Daphnia magna), reproductive toxicity was reported at concentrations as low as 0.02 mg/L. mdpi.com In the three-spined stickleback (Gasterosteus aculeatus), 3,4-DCA affected secondary sex characteristics and androgen levels. researchgate.net

Table 3: Reproductive and Endocrine Disrupting Effects of 3,4-DCA

The toxic effects of 3,4-DCA extend to a range of non-target organisms across different trophic levels in aquatic ecosystems. mdpi.comcarta-evidence.orgresearchgate.netresearchgate.net As a persistent and bioaccumulative compound, it poses a risk to the broader food web. researchgate.netnih.gov

Studies have shown that fish and crustaceans are susceptible to 3,4-DCA. mdpi.com For instance, in the mysid shrimp (Mesopodopsis slabberi), gonad tissue abrasions were observed after a 48-hour exposure. mdpi.com The compound's ability to disrupt fundamental biological processes in these organisms can have cascading effects on the ecosystem. nih.gov

Reproductive Toxicity and Endocrine Disruption in Aquatic Species

In Vitro and Ex Vivo Cytotoxicity Studies of this compound in Mammalian Cells

In vitro studies using isolated kidney cells and slices from Fischer 344 rats have demonstrated the nephrotoxic potential of 3,4-DCA. nih.govresearchgate.net A major metabolite of the herbicide propanil, 3,4-DCA has been shown to induce cytotoxicity in isolated renal cortical cells (IRCCs). nih.govresearchgate.net

In these studies, cytotoxicity was typically measured by the release of lactate (B86563) dehydrogenase (LDH). nih.govresearchgate.net Exposure of IRCCs to 2.0 mM 3,4-DCA resulted in cytotoxicity after 60 and 120 minutes of incubation. nih.govresearchgate.net In comparison, the parent compound propanil induced cytotoxicity at concentrations greater than 0.5 mM after 120 minutes. nih.govresearchgate.net

Further investigations into the mechanism of toxicity suggest the involvement of metabolic activation. For instance, the cytotoxicity of 3,5-dichloroaniline (B42879) (3,5-DCA), a structural isomer of 3,4-DCA, was found to be mediated by its metabolites, particularly 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB). nih.gov The cytotoxicity of 3,5-DCPHA was attenuated by antioxidants, indicating the involvement of reactive metabolites. nih.gov While the specific metabolic pathways for 3,4-DCA-induced nephrotoxicity are still being fully elucidated, it is known that N-oxidation is a key bioactivation step for many aniline compounds. nih.gov Studies with propanil have suggested that a metabolite resulting from its oxidation, rather than just its hydrolysis to 3,4-DCA, may contribute to its cytotoxicity in kidney cells. nih.govresearchgate.net

Table 4: In Vitro Renal Cytotoxicity of 3,4-DCA

Urothelial and Placental Cytotoxicity Investigations

Research indicates that 3,4-dichloroaniline (DCA), a metabolite of the herbicide diuron, exhibits cytotoxic effects on urothelial cells. researchgate.netuef.fi Studies have shown that DCA can reduce the viability of human urothelial cells. researchgate.netuef.fi The mechanism behind this toxicity is suggested to involve mitochondrial dysfunction, leading to oxidative stress, cell cycle instability, and ultimately cell death. researchgate.net Specifically, DCA has been observed to induce mitochondrial swelling, which is a sign of severe damage to the organelle. tandfonline.com In contrast, investigations into the cytotoxicity of DCA in human placental tissue have yielded different results. One study using human term placental villous explants found no evidence of toxicity. uef.fi

It is important to note that while DCA is a metabolite of diuron, its formation in humans occurs at very low levels. uef.fi However, its potential for cytotoxicity, particularly in the urothelium, remains a subject of scientific inquiry. researchgate.netuef.fi The table below summarizes the cytotoxic effects of 3,4-DCA in different cell types.

| Cell Type | Compound | Effect | Reference |

| Human Urothelial Cells | 3,4-Dichloroaniline (DCA) | Reduced cell viability, mitochondrial dysfunction, oxidative stress, cell cycle instability, cell death | researchgate.net |

| Human Placental Choriocarcinoma (BeWo) Cells | 3,4-Dichloroaniline (DCA) | Reduced cell viability | researchgate.net |

| Human Placental Explants | 3,4-Dichloroaniline (DCA) | No observed toxicity | uef.fi |

Systemic Toxicological Effects of this compound in Mammalian Models

Exposure to 3,4-dichloroaniline (3,4-DCA) has been associated with a range of systemic toxicological effects in mammalian models, including hematotoxicity, hepatic and splenic toxicity, and neuromuscular toxicity. mdpi.comresearchgate.net

A primary toxic effect of 3,4-DCA is the induction of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which impairs oxygen transport. ethndis.orgcdc.gov This has been observed in both animal studies and cases of human exposure. The N-hydroxylamine metabolites of aniline compounds are thought to mediate this effect. researchgate.net In addition to methemoglobinemia, exposure to aniline derivatives can lead to hemolytic anemia. cdc.govresearchgate.net Studies in rats have shown that aniline hydrochloride can cause a decreased red blood cell count and increased spleen weight, which is often associated with hematological effects. researchgate.net

Toxicity in the liver and spleen has been documented following exposure to chloroanilines. mdpi.comresearchgate.net In vivo studies have demonstrated that 3,4-DCA can induce histopathological changes in the liver of male mice. researchgate.net Furthermore, a contaminant of 3,4-dichloroaniline, 3,3',4,4'-tetrachloroazoxybenzene, has been shown to cause centrilobular hypertrophy of hepatocytes in rats. nih.gov

The spleen is also a target organ for aniline-related toxicity. Increased spleen weight has been observed in pregnant rats exposed to aniline hydrochloride. researchgate.net Additionally, studies on a contaminant of 3,4-dichloroaniline have shown increased hematopoietic cell proliferation and pigmentation in the spleen of rats. nih.gov There is evidence suggesting that methemoglobin-producing anilines may have a non-genotoxic mechanism for inducing sarcomas in the spleen of rats.

Investigations into the neuromuscular toxicity of 3,4-DCA have shown that it can alter the activity of acetylcholinesterase (AChE), an enzyme crucial for neuromuscular function. core.ac.ukfrontiersin.org Sub-lethal effects observed in animal studies include muscle weakness, lethargy, and staggering.

Hepatic and Splenic Toxicity Evaluations

Genotoxicity and Carcinogenicity Potential of this compound and its Metabolites

In vitro studies have produced some positive results for mutagenicity. However, in vivo assays, such as micronucleus tests in the bone marrow cells of mice, have yielded negative results. One study on male mice showed that oral administration of 3,4-DCA led to an increase in structural and numerical chromosomal aberrations in both bone-marrow and spermatocyte cells. researchgate.net This study also noted a significant increase in abnormal spermatozoa. researchgate.net In zebrafish, 3,4-DCA was found to be potentially genotoxic, causing DNA damage and nuclear pleomorphism. core.ac.ukfrontiersin.org

Regarding carcinogenicity, there is no direct data available for 3,4-DCA itself. However, there is evidence that anilines that induce methemoglobinemia may have a non-genotoxic mechanism for causing sarcomas in the spleen of rats. The U.S. Environmental Protection Agency has classified diuron, a parent compound of 3,4-DCA, as a "known/likely" human carcinogen based on studies showing urinary bladder carcinomas in rats. tandfonline.comcanada.ca It is suggested that the carcinogenic mode of action for diuron involves urothelial cytotoxicity and regenerative cell proliferation rather than a direct genotoxic mechanism. researchgate.net Some aromatic amines are considered to be of potential toxicological concern due to their cleavage from azo dyes.

The table below summarizes the findings of various genotoxicity and carcinogenicity studies on 3,4-DCA and related compounds.

| Test System | Compound | Finding | Reference |

| In vitro bacterial mutation assays (S. typhimurium) | 3,4-DCA | Negative | |

| In vivo micronucleus test (mouse bone marrow) | 3,4-DCA | Negative | |

| In vivo chromosomal aberration (mouse bone marrow & spermatocytes) | 3,4-DCA | Positive | researchgate.net |

| Zebrafish | 3,4-DCA | Potentially genotoxic | core.ac.ukfrontiersin.org |

| Rat carcinogenicity study | Diuron (parent compound) | Urinary bladder carcinomas (non-genotoxic mechanism proposed) | researchgate.nettandfonline.comcanada.ca |

| Rat carcinogenicity study | Methemoglobin-producing anilines | Spleen sarcomas (non-genotoxic mechanism proposed) |

Biochemical and Molecular Mechanisms of 3 3,4 Dichlorophenyl Aniline Interaction

Metabolic Activation and Detoxification Pathways of 3-(3,4-Dichlorophenyl)aniline

The biotransformation of 3,4-DCA involves a series of enzymatic reactions primarily aimed at increasing its water solubility to facilitate excretion. However, some of these metabolic steps can lead to the formation of reactive intermediates. The primary metabolic pathways include N-oxidation, ring hydroxylation, and N-acetylation. mdpi.comindustrialchemicals.gov.au

N-Oxidation and Hydroxylamine (B1172632) Metabolite Formation (e.g., 3,4-Dichlorophenylhydroxylamine)

A critical step in the metabolic activation of 3,4-DCA is N-oxidation, which leads to the formation of N-(3,4-dichlorophenyl)hydroxylamine. industrialchemicals.gov.auwikitox.orgnih.gov This metabolite is considered a key player in the toxic effects associated with 3,4-DCA exposure. wikitox.org The formation of 3,4-dichlorophenylhydroxylamine can be indicative of the bioactivation process, potentially leading to the generation of further reactive species like 3,4-dichlorophenylnitrosobenzene. datapdf.com In some biological systems, the presence of this hydroxylamine metabolite has been linked to the formation of condensation products. datapdf.com

Ring Hydroxylation and Conjugation Mechanisms

Another significant metabolic route for 3,4-DCA is the hydroxylation of the aromatic ring. mdpi.comindustrialchemicals.gov.au This process introduces a hydroxyl group onto the benzene (B151609) ring, creating hydroxylated metabolites such as 2-hydroxy-3,4-dichloroaniline and 6-hydroxy-3,4-dichloroaniline. industrialchemicals.gov.au These hydroxylated products are typically more water-soluble than the parent compound.

Following hydroxylation, these metabolites can undergo further conjugation reactions. uef.fi Conjugation involves the attachment of endogenous molecules like glucuronic acid, sulfate, or glucose, which significantly increases their polarity and facilitates their elimination from the body. uef.fi For instance, in rice plants, 3,4-DCA has been shown to form N-(3,4-dichlorophenyl)-glucosylamine. nih.gov In other plant species, different conjugation pathways are observed, such as the formation of N-malonyl-DCA in soybean and N-glucosyl-DCA in Arabidopsis. researchgate.net

N-Acetylation and N-Acylation Pathways

N-acetylation is a major detoxification pathway for 3,4-DCA, leading to the formation of N-(3,4-dichlorophenyl)acetamide, also known as 3,4-dichloroacetanilide. mdpi.comindustrialchemicals.gov.auresearchgate.netresearchgate.netnih.gov This reaction is catalyzed by N-acetyltransferase enzymes and generally results in a less toxic and more easily excretable compound. researchgate.netasm.org Fungal species, such as Aspergillus japonicus and various strains of Trichoderma, have demonstrated the ability to N-acetylate 3,4-DCA, suggesting a potential role for these microorganisms in the bioremediation of this compound. researchgate.netresearchgate.netasm.org

In addition to acetylation, other N-acylation pathways have been observed. For example, in the white rot fungus Phanerochaete chrysosporium, 3,4-DCA can be converted to N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide and N-(3,4-dichlorophenyl)succinimide. nih.gov

| Parent Compound | Metabolic Pathway | Key Metabolite(s) | Organism/System |

| This compound | N-Oxidation | N-(3,4-Dichlorophenyl)hydroxylamine | In vivo systems wikitox.org |

| This compound | Ring Hydroxylation | 2-hydroxy-3,4-dichloroaniline, 6-hydroxy-3,4-dichloroaniline | In vitro studies industrialchemicals.gov.au |

| This compound | N-Acetylation | N-(3,4-Dichlorophenyl)acetamide | Fungi, In vivo systems industrialchemicals.gov.auresearchgate.netresearchgate.net |

| This compound | N-Acylation | N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide, N-(3,4-dichlorophenyl)-succinimide | Phanerochaete chrysosporium nih.gov |

| This compound | Glucosylation | N-(3,4-dichlorophenyl)-glucosylamine | Rice, Arabidopsis nih.govresearchgate.net |

| This compound | Malonylation | N-malonyl-DCA | Soybean researchgate.net |

Role of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450 Enzymes, N-Acetyltransferases)

The metabolism of 3,4-DCA is orchestrated by a suite of xenobiotic-metabolizing enzymes. mdpi.commdpi.com Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the initial oxidative metabolism of 3,4-DCA, including both N-oxidation and ring hydroxylation. wikitox.orguef.fimdpi.commdpi.com Specifically, human CYP2E1 has been identified as a target for inhibition by 3,4-DCA, with an IC50 value of 8.0 µM, suggesting a significant interaction. researchgate.net

N-acetyltransferases (NATs) are the key enzymes responsible for the N-acetylation of 3,4-DCA. asm.orgresearchgate.net These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of 3,4-DCA, a critical step in its detoxification. asm.org Studies in various fungi have highlighted the role of NATs in conferring tolerance to 3,4-DCA. asm.org

Cellular and Subcellular Targets of this compound

The interaction of 3,4-DCA and its metabolites at the cellular level can lead to a range of effects, with oxidative stress being a prominent mechanism of toxicity.

Oxidative Stress Induction and Antioxidant Defense Modulation

Exposure to 3,4-DCA has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov Studies have demonstrated that 3,4-DCA can lead to the generation of free radicals. nih.gov This increase in ROS can cause damage to cellular components, including lipids, leading to lipid peroxidation. nih.gov

In response to this oxidative challenge, cellular antioxidant defense systems are modulated. Research in crucian carp (B13450389) has shown that exposure to 3,4-DCA can significantly induce the activity of superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical. nih.gov However, the same study also reported a decrease in the concentration of glutathione (B108866) (GSH), a crucial non-enzymatic antioxidant, suggesting a depletion of antioxidant reserves. nih.gov This depletion of intracellular glutathione stores is a key factor in the cellular dysfunction induced by 3,4-DCA metabolites. wikitox.org The induction of oxidative stress and the subsequent impact on antioxidant defenses appear to be central to the cytotoxic effects of 3,4-DCA. nih.gov

| Cellular Effect | Biomarker/Measurement | Observation | Organism/System |

| Oxidative Stress | Reactive Oxygen Species (ROS) Generation | Increased | In vitro/in vivo models wikitox.orgnih.gov |

| Lipid Peroxidation | Malondialdehyde (MDA) Concentration | Enhanced | Liver of crucian carp nih.gov |

| Antioxidant Enzyme Activity | Superoxide Dismutase (SOD) | Induced | Liver of crucian carp nih.gov |

| Non-enzymatic Antioxidant Levels | Glutathione (GSH) Concentration | Decreased | Liver of crucian carp, In vitro models wikitox.orgnih.gov |

Interference with Endogenous Hormone Regulation and Signaling Pathways

Studies on compounds structurally related to this compound, such as 3,4-dichloroaniline (B118046) (DCA), have demonstrated significant interference with endocrine systems. These chemicals are recognized as endocrine-disrupting chemicals (EDCs) that can alter hormonal balance and affect physiological processes. nih.gov

Research on male Nile tilapia exposed to DCA showed a significant decrease in plasma testosterone (B1683101) concentrations. researchgate.netunesp.br This anti-androgenic effect is further supported by findings that DCA can act as an antagonist by competing with testosterone for binding to the androgen receptor (AR). nih.gov In adult zebrafish, exposure to DCA led to a significant reduction in plasma levels of both testosterone and the primary female sex hormone, 17β-estradiol (E2), in both sexes. dsso.kr These hormonal changes are often linked to alterations in the expression of genes along the hypothalamic-pituitary-gonadal (HPG) axis, which controls reproduction. dsso.kr

Beyond reproductive hormones, DCA has been shown to affect neurotransmitter levels and stress hormones. For instance, in Nile tilapia, DCA exposure reduced dopamine (B1211576) levels in the brain and increased concentrations of the stress hormone cortisol. researchgate.netunesp.br This suggests that the biotransformation of parent compounds into active metabolites like DCA can alter central nervous system (CNS) signaling pathways, impacting androgen levels, the stress response, and behaviors crucial for social dominance and reproduction. researchgate.netunesp.br The reproductive toxicity of DCA has been observed in aquatic species like the Javanese medaka, where exposure led to reduced fecundity and disrupted oocyte development. nih.gov

Table 1: Effects of 3,4-Dichloroaniline (DCA) on Endocrine and Signaling Pathways

| Species | Effect | Hormone/Neurotransmitter | Reference |

| Nile Tilapia (Oreochromis niloticus) | Decreased Plasma Concentration | Testosterone | researchgate.netunesp.br |

| Nile Tilapia (Oreochromis niloticus) | Reduced Brain Levels | Dopamine | researchgate.netunesp.br |

| Nile Tilapia (Oreochromis niloticus) | Increased Plasma Concentration | Cortisol | researchgate.netunesp.br |

| Zebrafish (Danio rerio) | Decreased Plasma Concentration | Testosterone, 17β-estradiol | dsso.kr |

| Javanese Medaka (Oryzias javanicus) | Antagonism of Androgen Receptor | Testosterone | nih.gov |

Impact on Enzyme Activities (e.g., Acetylcholinesterase, Lactate (B86563) Dehydrogenase, Glutathione-S-Transferase)

The metabolic and toxicological effects of dichlorophenyl aniline (B41778) compounds are also evident in their impact on the activity of various critical enzymes. Studies on zebrafish larvae exposed to 3,4-dichloroaniline (DCA) have provided detailed information on these interactions. researchgate.net Enzymes such as Acetylcholinesterase (AChE), involved in neurotransmission, and Lactate Dehydrogenase (LDH), crucial for anaerobic metabolism, are affected. Additionally, enzymes involved in detoxification and oxidative stress, like Glutathione-S-Transferase (GST), show altered activity upon exposure. researchgate.net

For example, a study on the effects of diuron (B1670789) and its metabolites, including DCA, on zebrafish larvae documented changes in the activity of AChE, LDH, and GST. researchgate.net Similarly, research on Nile tilapia has investigated the effects of DCA on biotransformation enzymes and the oxidative stress response in the liver and gills, which would include enzymes like GST. researchgate.net The variation in enzyme activity often depends on the concentration and duration of exposure.

Table 2: Documented Impact of 3,4-Dichloroaniline (DCA) on Enzyme Activities in Zebrafish (Danio rerio) Larvae

| Enzyme | Function | Observed Effect | Reference |

| Acetylcholinesterase (AChE) | Neurotransmission | Activity altered | researchgate.net |

| Lactate Dehydrogenase (LDH) | Anaerobic metabolism | Activity altered | researchgate.net |

| Glutathione-S-Transferase (GST) | Detoxification, Oxidative stress response | Activity altered | researchgate.net |

| Catalase (CAT) | Decomposition of hydrogen peroxide | Activity altered | researchgate.net |

DNA Adduct Formation and Repair Mechanisms

A significant molecular mechanism of toxicity for many aromatic amines is their ability to form covalent adducts with DNA. These adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis if not repaired. nih.gov The compound this compound (3-DCPA) has been shown to cause single-stranded DNA damage, which triggers a cascade of cellular events culminating in cell death. biosynth.com

The formation of DNA adducts typically occurs after metabolic activation of the parent compound into an electrophilic intermediate. nih.gov For aromatic amines, this often involves N-hydroxylation followed by esterification, creating a reactive nitrenium ion that can attack nucleophilic sites on DNA bases, such as the C8 and N² positions of guanine. nih.gov The type and location of the adduct depend on the chemical's structure and its ability to intercalate with DNA. nih.gov

Once formed, DNA adducts are targeted by cellular DNA repair mechanisms. nih.gov If the repair systems are overwhelmed or fail to remove the adducts before cell division, the damage can be fixed as a permanent mutation. nih.gov The balance between the rates of adduct formation and repair is a critical determinant of the genotoxic outcome. Some adducts are chemically unstable and can be released from DNA through depurination, after which they may be excreted in urine, serving as biomarkers of exposure. nih.govberkeley.edu

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological activity. These studies explore how modifications to different parts of the molecule, such as the number and position of halogen substituents or changes to the amine group, affect interactions with biological targets.

The 3,4-dichlorophenyl moiety is a key structural feature in many biologically active compounds. For instance, in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives designed as allosteric modulators of the A3 adenosine (B11128) receptor, an analog with a 4-(3,4-dichlorophenyl)amino group demonstrated enhanced agonist efficacy. nih.gov Similarly, in the development of P2X3 receptor antagonists, benzimidazole-4,7-dione derivatives with a 3,4-dichloro substituted aniline showed slightly increased antagonistic activity compared to other halogenated analogs. mdpi.com

SAR studies on a series of piperidone-based neurokinin-2 (NK2) receptor antagonists also highlighted the importance of the 3,4-dichlorophenyl group for potent activity. researchgate.net Furthermore, in the development of novel fungicides based on a diphenylamine (B1679370) scaffold, the electronic properties of substituents on the phenyl rings were found to be critical, with electron-withdrawing groups often enhancing fungicidal activity. acs.org These studies collectively underscore the significance of the 3,4-dichloro substitution pattern for achieving desired biological effects in various molecular scaffolds.

Table 3: Examples of Structure-Activity Relationship Findings for Analogs

| Compound Class | Target/Activity | Key SAR Finding | Reference |

| 1H-Imidazo[4,5-c]quinolin-4-amines | A3 Adenosine Receptor | The 4-(3,4-dichlorophenyl)amino group contributed to enhanced agonist efficacy. | nih.gov |

| Benzimidazole-4,7-diones | P2X3 Receptor Antagonist | 3,4-dichloro substitution on the aniline moiety led to increased antagonistic activity. | mdpi.com |

| Piperidones | Neurokinin-2 (NK2) Receptor Antagonist | The 5-(3,4-dichlorophenyl) group was a core element for high potency. | researchgate.net |

| Chlorothalonil Derivatives | Fungicidal Activity | Electron-withdrawing groups on the phenyl rings enhanced activity. | acs.org |

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling are indispensable tools for investigating the interactions of molecules like this compound at an atomic level. scispace.com These methods provide insights into molecular properties, reaction mechanisms, and binding affinities with biological macromolecules, guiding the design of new compounds. scispace.comresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key computational approach used to predict the chemical reactivity and kinetic stability of a molecule. dergipark.org.trimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a particularly important parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required for electronic excitation. researchgate.net Computational studies on various organic molecules containing dichlorophenyl groups have used FMO analysis to identify sites susceptible to nucleophilic and electrophilic attack and to understand charge transfer within the molecule. dergipark.org.trtandfonline.com For example, DFT calculations on dichlorophenyl-containing compounds have been used to compute HOMO-LUMO energies and related properties like chemical hardness and electronegativity to predict their stability and reactivity. researchgate.net

Table 4: Illustrative HOMO-LUMO Energy Gaps for Related Compounds

| Compound Type | Computational Method | HOMO-LUMO Gap (eV) | Implication | Reference |

| Thienyl-chalcone derivative | DFT/B3LYP | ~1.6 - 1.9 | Significant charge transfer, potential NLO properties | researchgate.net |

| Organic Amine | DFT | 3.70 | Identification of reactivity sites | tandfonline.com |

| Imidazole derivative | DFT/B3LYP | - | Evaluation of kinetic stability | researchgate.net |

| 8-Hydroxyquinoline complexes | DFT | 4.48–6.19 | High stability | researchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. scispace.com Docking algorithms predict the preferred orientation and conformation of the ligand within the target's binding site and estimate the binding affinity using scoring functions. scispace.com

These methods have been applied to numerous compounds containing the 3,4-dichlorophenyl moiety to elucidate their mechanism of action. For instance, docking studies have been performed on 1,3,4-thiadiazole (B1197879) derivatives bearing a dichlorophenyl group to investigate their binding modes with the epidermal growth factor receptor (EGFR) tyrosine kinase, a cancer target. mdpi.com In another study, a Schiff base containing a dichlorophenyl group was docked into the bovine cytochrome bc1 complex to assess its biological probability. tandfonline.com Similarly, docking was used to explore the mode of action of novel antifungal compounds by simulating their interaction with the active site of sterol 14α-demethylase. nih.gov

Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. scispace.com Furthermore, computational geometry optimization, as performed for an N-(3,4-dichlorophenyl)propanamide using Gaussian09 software, allows for the refinement of molecular structures and comparison with experimental data like X-ray crystallography. researchgate.nettubitak.gov.tr

Advanced Analytical Methodologies for 3 3,4 Dichlorophenyl Aniline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 3,4-DCA and its metabolites from intricate sample matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used techniques, each offering distinct advantages depending on the specific analytical goal. mdpi.com